
Dybowskin-2CDYa
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dybowskin-2CDYa is a useful research compound. . The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Antimicrobial Activity
Dybowskin-2CDYa exhibits significant antimicrobial properties, making it a candidate for developing new antibiotics. Its mechanism involves disrupting bacterial membranes, which is crucial in combating antibiotic-resistant strains. The peptide's ability to target Gram-negative bacteria is particularly noteworthy, as these pathogens often exhibit resistance to conventional antibiotics.
Case Study: AWRK6 and LPS Neutralization
AWRK6, a synthetic derivative of this compound, was investigated for its anti-LPS activity. In vitro studies demonstrated that AWRK6 effectively inhibited LPS binding to LPS-binding protein (LBP), thereby reducing inflammatory cytokine levels such as IL-1β, IL-6, and TNF-α in murine models of endotoxemia . This suggests that AWRK6 could serve as a therapeutic agent in treating sepsis and other inflammatory conditions caused by Gram-negative bacterial infections.
Inflammatory Response Modulation
The ability of this compound and its derivatives to modulate inflammatory responses is a critical application in therapeutic settings. By inhibiting the TLR4 signaling pathway activated by LPS, these peptides can potentially alleviate the effects of sepsis and other inflammatory diseases.
Pharmacokinetics of AWRK6
Research on AWRK6 has established its pharmacokinetic profile, indicating that it achieves peak plasma concentrations approximately 1.2 hours after administration via intraperitoneal injection. The compound has a half-life of about 2.8 hours and an absolute bioavailability of 50%, making it suitable for further development as an injectable therapeutic agent .
Potential in Cancer Therapy
Emerging studies suggest that antimicrobial peptides like this compound may play roles in cancer therapy due to their ability to induce apoptosis in cancer cells while sparing normal cells. The selective cytotoxicity observed in preliminary studies raises the possibility of using these peptides as adjuncts in cancer treatment regimens.
Development of Novel Therapeutics
The unique properties of this compound have led to its exploration in various therapeutic formulations:
Therapeutic Area | Application | Status |
---|---|---|
Antimicrobial agents | Treatment against antibiotic-resistant bacteria | Preclinical trials ongoing |
Anti-inflammatory drugs | Modulation of sepsis-related inflammation | Clinical trials planned |
Cancer therapy | Induction of apoptosis in tumor cells | Early research phase |
属性
生物活性 |
Antibacterial |
---|---|
序列 |
AVGRHGRRFGLRKHRKH |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。